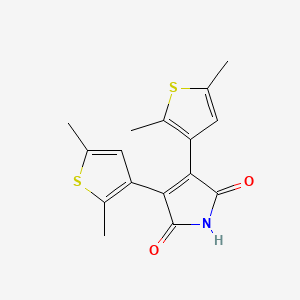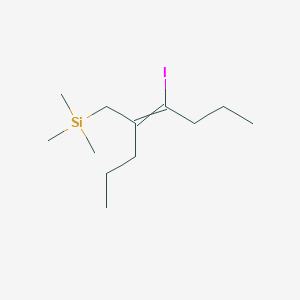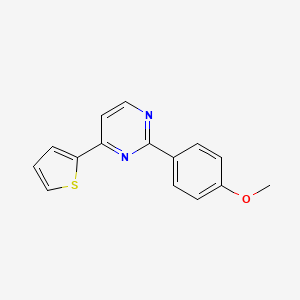![molecular formula C25H20ClNO2Sn B12592821 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 648918-12-1](/img/structure/B12592821.png)
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a chloro group, an aniline moiety, and a triphenylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-chloroaniline with triphenyltin chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Chloroaniline+Triphenyltin chloride→4-Chloro-3-[(triphenylstannyl)oxy]carbonylaniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the compound.
Triphenyltin chloride: Another organotin compound with different properties.
3-Chloro-4-methoxyaniline: A related aniline derivative with different substituents.
Uniqueness
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is unique due to the presence of both chloro and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
648918-12-1 |
|---|---|
Formule moléculaire |
C25H20ClNO2Sn |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
triphenylstannyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-6-2-1-4(9)3-5(6)7(10)11;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
VZDYBBMKVYLUCK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=CC(=C4)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)

![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)



![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)


